molecular formula C16H20NO2P B14241303 Ethyl [4-(dimethylamino)phenyl]phenylphosphinate CAS No. 188730-62-3

Ethyl [4-(dimethylamino)phenyl]phenylphosphinate

Cat. No.: B14241303
CAS No.: 188730-62-3
M. Wt: 289.31 g/mol
InChI Key: ALYXNLWLBFMLPT-UHFFFAOYSA-N
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Description

Ethyl [4-(dimethylamino)phenyl]phenylphosphinate is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphinate group attached to an ethyl group and a phenyl ring substituted with a dimethylamino group. It is used in various scientific research fields due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [4-(dimethylamino)phenyl]phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(dimethylamino)phenyl]phenylphosphinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinates. These products are valuable intermediates in organic synthesis and have applications in various fields.

Scientific Research Applications

Ethyl [4-(dimethylamino)phenyl]phenylphosphinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [4-(dimethylamino)phenyl]phenylphosphinate involves its interaction with molecular targets through its phosphinate group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity.

Comparison with Similar Compounds

Ethyl [4-(dimethylamino)phenyl]phenylphosphinate can be compared with other similar compounds, such as:

Properties

CAS No.

188730-62-3

Molecular Formula

C16H20NO2P

Molecular Weight

289.31 g/mol

IUPAC Name

4-[ethoxy(phenyl)phosphoryl]-N,N-dimethylaniline

InChI

InChI=1S/C16H20NO2P/c1-4-19-20(18,15-8-6-5-7-9-15)16-12-10-14(11-13-16)17(2)3/h5-13H,4H2,1-3H3

InChI Key

ALYXNLWLBFMLPT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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